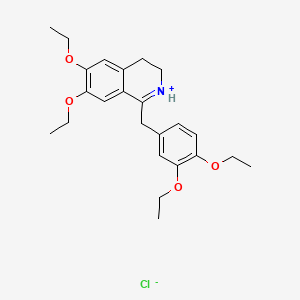
6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorhydrate de dihydroperparine involves several steps, starting from the appropriate precursor compounds. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In industrial settings, the production of chlorhydrate de dihydroperparine is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound, meeting the demands of the pharmaceutical industry .
Análisis De Reacciones Químicas
Types of Reactions
Chlorhydrate de dihydroperparine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Chlorhydrate de dihydroperparine can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chlorhydrate de dihydroperparine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Chlorhydrate de dihydroperparine is extensively used in the treatment of smooth muscle spasms, making it a valuable drug in clinical settings.
Mecanismo De Acción
The mechanism of action of chlorhydrate de dihydroperparine involves its interaction with smooth muscle cells. It inhibits phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle fibers, alleviating spasms. The molecular targets include specific receptors and ion channels involved in muscle contraction .
Comparación Con Compuestos Similares
Similar Compounds
Papaverine: Another antispasmodic drug with a similar structure and mechanism of action.
No-Spa: A brand name for drotaverine, used interchangeably in some regions.
Biperiden: Although primarily used for different medical conditions, it shares some pharmacological properties with chlorhydrate de dihydroperparine
Uniqueness
Chlorhydrate de dihydroperparine stands out due to its high efficacy in relieving smooth muscle spasms and its relatively low side effect profile compared to other antispasmodic drugs. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical practice .
Propiedades
Número CAS |
911-60-4 |
|---|---|
Fórmula molecular |
C24H32ClNO4 |
Peso molecular |
434.0 g/mol |
Nombre IUPAC |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16H,5-8,11-13H2,1-4H3;1H |
Clave InChI |
STBFLOYKRMKBRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OCC)OCC)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)
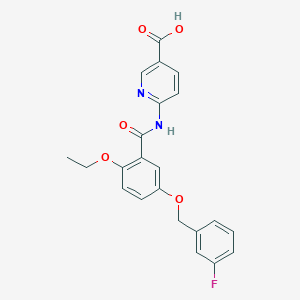
![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)

![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)


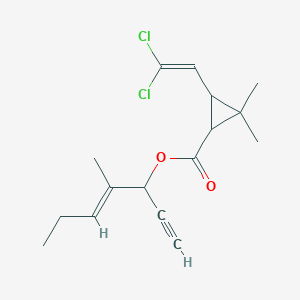
![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)

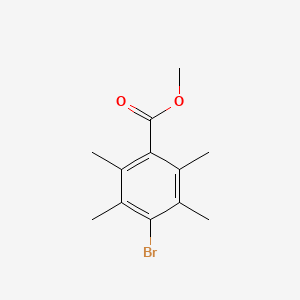

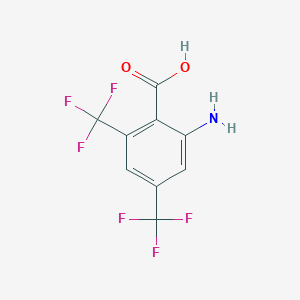
![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)
